molecular formula C25H28N2O3 B11077593 3,7-Dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-Dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B11077593
M. Wt: 404.5 g/mol
InChI Key: GBZBHYYANPCSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-one typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles replace the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,7-Dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,7-dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

3,7-dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C25H28N2O3/c1-3-14-25-17-26(21(28)19-10-6-4-7-11-19)15-24(2,23(25)30)16-27(18-25)22(29)20-12-8-5-9-13-20/h4-13H,3,14-18H2,1-2H3

InChI Key

GBZBHYYANPCSLH-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CC=C3)C)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.